Propionic acid

C3H6O2

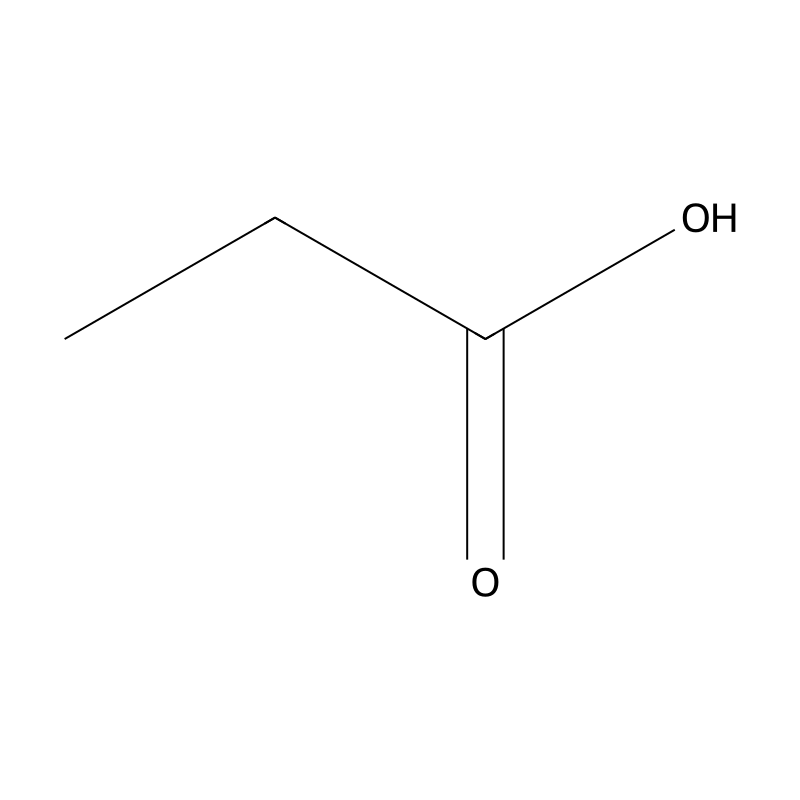

CH3CH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H6O2

CH3CH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page.

Sol in alcohol, ether, chloroform.

Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform

In water, 1.0X10+6 mg/L at 25 °C /miscible/

1000.0 mg/mL

Solubility in water: very soluble

miscible with water, alcohol, organic solvents

Miscible

Synonyms

Canonical SMILES

- Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . This process involves the use of co-culture, genetic and metabolic engineering, immobilization technique and efficient bioreactor systems .

- The production of propionic acid through these biological methods is considered more environmentally friendly and economically advantageous compared to the conventional chemical synthesis from petroleum-based feedstock .

- Propionic acid and its salts are used as food additives to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes .

- Propionic acid can pass through a cell membrane into the cytoplasm and release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

- Propionic acid is widely used as an antimicrobial agent in animal feed .

- It helps to control the growth of harmful bacteria and fungi, thereby improving the health and productivity of livestock .

- Propionic acid is used in the production of various esters, such as propyl acetate and propyl propionate, which are used as solvents and flavoring agents .

- It is also used in the production of propionitrile, a solvent used in the production of pharmaceuticals .

- Propionic acid is used as an anti-microbial and anti-inflammatory agent .

- It is also used in the production of various pharmaceuticals .

Biotechnology and Fermentation

Food Industry

Animal Feed Industry

Chemical Industry

Pharmaceutical Industry

Agriculture

- Propionic acid has been studied for its potential applications in the field of neuroscience .

- Research suggests that propionate, a salt of propionic acid, may have beneficial effects on brain health . It has been found to promote the production of certain neurotransmitters and support the maintenance of a healthy gut microbiota .

- Propionic acid is used as a chemical intermediate in the production of polymers and pesticides .

- It plays a crucial role in the synthesis of various compounds used in these industries .

Neuroscience

Polymers and Pesticides Production

Drug Manufacturing

- Propionic acid is used in the manufacturing of plastics .

- It contributes to the chemical processes involved in the production of various types of plastics .

- Propionic acid is used in the cosmetics industry .

- It serves various functions, including as a preservative and a pH adjuster .

- Propionic acid and its derivatives are used as artificial flavors .

- They contribute to the taste and aroma of various food products .

- Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . This process involves the use of co-culture, genetic and metabolic engineering, immobilization technique and efficient bioreactor systems .

- The production of propionic acid through these biological methods is considered more environmentally friendly and economically advantageous compared to the conventional chemical synthesis from petroleum-based feedstock .

- Propionic acid is used as a chemical intermediate in the production of pesticides .

- It plays a crucial role in the synthesis of various compounds used in these industries .

- Propionic acid is used as a herbicide .

- It helps to control the growth of weeds, thereby improving crop yield .

- Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .

- Like other organic acids, in the non-dissociated form, propionic acid can pass through a cell membrane into the cytoplasm. Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

- Propionic acid and its derivatives are used as artificial flavors .

- They contribute to the taste and aroma of various food products .

Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula . It appears as a colorless, oily liquid with a pungent odor reminiscent of body odor. Propionic acid is miscible with water and can be removed from aqueous solutions by adding salt. Its anion, propionate (), along with its salts and esters, are collectively referred to as propionates or propanoates. Approximately half of the global production of propionic acid is utilized as a preservative in animal feed and human food, while also serving as an intermediate in the synthesis of various chemicals, particularly polymers .

Propionic acid has various mechanisms of action depending on the context. Here are two key examples:

- Food Preservation: Propionic acid inhibits the growth of mold and some bacteria by disrupting their cell membranes and internal pH. This mechanism allows it to act as a food preservative.

- Ruminant Digestion: In the rumen of cattle and sheep, propionic acid is produced by specific bacteria during the fermentation of carbohydrates. It serves as a precursor for glucose production in the liver, contributing to energy metabolism in these animals.

Propionic acid is a corrosive and irritant substance. Direct contact can cause skin burns, eye damage, and respiratory irritation. It is also flammable and can release harmful vapors upon heating.

Here are some safety precautions to consider:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling propionic acid.

- Work in a well-ventilated area.

- Store containers tightly sealed in a cool, dry place away from heat and ignition sources.

- Dispose of waste according to local regulations.

In biological systems, propionic acid plays a significant role. It is produced from the metabolism of fatty acids containing odd numbers of carbon atoms and certain amino acids. Bacteria from the genus Propionibacterium produce propionic acid through anaerobic metabolism, contributing to the characteristic flavor of Emmental cheese and the odor associated with human sweat. The metabolic pathway involves conversion to propionyl-CoA, which is then processed into intermediates that enter the citric acid cycle .

Propionic acid can be synthesized through various methods:

- Hydrocarboxylation of Ethylene: This industrial method involves reacting ethylene with carbon monoxide in the presence of nickel carbonyl as a catalyst.

- Aerobic Oxidation of Propionaldehyde: In this process, propionaldehyde is oxidized using cobalt or manganese salts at mild temperatures (40–50 °C) to yield propionic acid.

- Biological Fermentation: Utilizing Propionibacterium species for fermentation processes can produce propionic acid from carbohydrates or other substrates .

Propionic acid has diverse applications across various industries:

- Food Preservation: Used as a preservative in bakery products and cheese to inhibit mold growth.

- Chemical Intermediate: Serves as a precursor for producing herbicides, pesticides, and pharmaceuticals.

- Animal Feed Additive: Enhances the shelf life and safety of animal feed.

- Polymer Production: Utilized in the synthesis of plastics and resins .

Several compounds are chemically similar to propionic acid, including:

- Acetic Acid (): A two-carbon carboxylic acid known for its use in vinegar.

- Butyric Acid (): A four-carbon carboxylic acid found in butter fat.

- Valeric Acid (): A five-carbon carboxylic acid used in flavoring.

Comparison TableCompound Chemical Formula Key Characteristics Propionic Acid Used as a food preservative; pungent odor Acetic Acid Commonly used in vinegar; milder odor Butyric Acid Found in butter; strong odor Valeric Acid Used in flavoring; unpleasant smell

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Propionic Acid | Used as a food preservative; pungent odor | |

| Acetic Acid | Commonly used in vinegar; milder odor | |

| Butyric Acid | Found in butter; strong odor | |

| Valeric Acid | Used in flavoring; unpleasant smell |

Propionic acid's unique three-carbon structure distinguishes it from these similar compounds, influencing its specific applications and biological roles .

Industrial Chemical Synthesis

Petrochemical-based Production Pathways

Industrial propionic acid production relies primarily on petrochemical feedstocks through several established synthetic routes. The most commercially significant pathway involves the Reppe synthesis, which utilizes ethylene carbonylation with carbon monoxide and water [1] [2]. This process operates under high-pressure conditions at 250-320°C and 100-300 bar using nickel tetracarbonyl as the primary catalyst system [2] [3].

The ethylene carbonylation reaction follows the stoichiometry: C₂H₄ + CO + H₂O → CH₃CH₂COOH, achieving high conversion rates and yields under optimized conditions [4] [5]. The BASF process implementation demonstrates effective industrial-scale production with atom efficiency approaching 100% when unreacted starting materials are fully recycled [4].

Alternative petrochemical routes include propionaldehyde oxidation, which operates at lower pressures (1-10 bar) and moderate temperatures (100-200°C) [2]. This pathway offers simplified reaction conditions but typically yields variable product distributions requiring more complex downstream processing. Additionally, propionic acid can be obtained as a byproduct from direct oxidation of hydrocarbons, though this route provides limited control over product selectivity [2].

Process Parameters and Optimization

Critical process parameters for petrochemical synthesis include temperature control, pressure management, and residence time optimization. The ethylene carbonylation process requires precise temperature control within the 250-320°C range to maintain catalyst stability while achieving acceptable reaction rates [4] [3]. Pressure optimization balances reaction kinetics with equipment costs, with industrial operations typically maintained at 100-300 bar [3].

Recent optimization studies using rhodium-based catalysts have identified optimal operating conditions at 264°C and 12 bar pressure, with an ethylene:carbon monoxide:water:ethyl iodide ratio of 0.379:0.098:0.506:0.016 [4]. These conditions achieve a turnover frequency of 3.974 mol/(m³·s) with enhanced energy and material efficiency compared to traditional nickel-based systems [4].

Mass transfer considerations become critical at industrial scales, requiring adequate mixing and heat removal capabilities. The highly exothermic nature of carbonylation reactions necessitates effective temperature control through heat exchanger design and cooling strategies [5]. Residence time optimization typically ranges from 30 minutes to 2 hours depending on catalyst activity and desired conversion levels [3].

Catalyst Systems

Nickel-based catalysts remain the industrial standard for ethylene carbonylation, with nickel tetracarbonyl providing excellent activity under high-pressure conditions [3]. The catalyst system demonstrates high conversion efficiency and selectivity toward propionic acid formation, though requiring careful handling due to the toxic nature of nickel carbonyl compounds [3].

Rhodium-supported catalysts offer promising alternatives with superior performance characteristics. Rhodium on carbon (Rh/C) catalysts achieve 98% theoretical yield toward propionic acid under optimized conditions [4]. The supported rhodium system demonstrates enhanced stability and reduced volatility compared to homogeneous catalysts, enabling better catalyst recovery and recycling.

Molybdenum hexacarbonyl systems provide single-step conversion capabilities with high selectivity under relatively mild conditions [5]. These catalysts enable low-pressure and low-temperature operation while maintaining excellent atom efficiency through complete recycling of unreacted starting materials [5].

Palladium acetylacetonate catalysts have been successfully implemented in pilot-scale operations using plug flow reactor configurations. The palladium system offers good selectivity and moderate activity under controlled pressure and temperature conditions, with proven scalability for industrial applications.

Cobalt-iodide complexes demonstrate enhanced selectivity when combined with appropriate promoters, operating effectively at 125-225°C and 25-800 psia [3]. These systems provide improved catalyst stability and reduced volatility compared to purely homogeneous approaches while maintaining acceptable activity levels [3].

Biological Production

Microbial Fermentation Processes

Microbial fermentation represents a sustainable alternative to petrochemical synthesis, utilizing diverse bacterial species capable of producing propionic acid through specialized metabolic pathways. Batch fermentation remains the most widely studied approach, typically conducted in controlled bioreactor environments with careful pH and temperature management.

Industrial-scale fermentation processes require optimization of multiple parameters including inoculum preparation, nutrient supplementation, and environmental control. Fed-batch strategies have demonstrated significant productivity improvements, with substrate feeding protocols designed to maintain optimal carbon source concentrations while preventing inhibitory accumulation. The enzymatically treated corn mash medium has shown particular promise, achieving productivity levels of 0.5 g/(L·h) with apparent yields of 0.60 g propionic acid per gram glucose consumed.

Semi-continuous fermentation approaches offer enhanced productivity through continuous substrate addition and product removal. Studies using propionic acid-tolerant strains have achieved concentrations up to 47 g/L in semi-continuous operations. These systems demonstrate improved sugar utilization efficiency and higher propionic acid-to-acetic acid ratios compared to batch processes.

Continuous fermentation systems with in-situ product removal show promise for industrial applications. Electrodialysis-coupled fermentation has achieved productivity improvements of 20-40% through reduced product inhibition effects. Membrane separation technologies enable selective removal of organic acids while maintaining optimal fermentation conditions.

Propionibacterium Species in Production

Propionibacterium acidipropionici represents the most extensively studied and industrially relevant species for propionic acid production. This gram-positive, anaerobic bacterium demonstrates superior performance characteristics including high acid tolerance, efficient substrate utilization, and robust productivity under industrial conditions. Acid-tolerant mutants have been developed that can grow in medium containing up to 10 g/L propionic acid, with viable cell counts reaching 1.05 × 10⁶ after 24-hour cultivation.

Metabolically engineered strains of P. acidipropionici show enhanced performance through targeted genetic modifications. Acetate kinase knockout mutants demonstrate improved propionic acid selectivity by reducing acetic acid byproduct formation. After extended adaptation in fibrous bed bioreactors, engineered mutants have achieved propionic acid concentrations approaching 100 g/L, substantially higher than wild-type performance.

Propionibacterium freudenreichii offers advantages for specific applications, particularly when vitamin B12 co-production is desired. This species demonstrates efficient lactate utilization and produces propionic acid concentrations of 20-30 g/L under optimized conditions. The bacterium shows excellent adaptation to various carbon sources and demonstrates enhanced performance in co-fermentation systems.

Propionibacterium jensenii provides moderate production capabilities with concentrations typically ranging from 15-25 g/L. This species shows good tolerance to various substrate compositions and demonstrates stable fermentation characteristics under controlled conditions.

Propionibacterium thoenii represents a secondary option for specialized applications, achieving production levels of 10-20 g/L under optimized conditions. While productivity remains lower than leading species, P. thoenii demonstrates unique substrate utilization patterns that may be advantageous for specific feedstock compositions.

Metabolic Pathways for Biosynthesis

The Wood-Werkman cycle represents the primary metabolic pathway for propionic acid biosynthesis in propionibacteria. This pathway involves the carboxylation of propionyl-coenzyme A to methylmalonyl-coenzyme A via propionyl-CoA carboxylase, followed by rearrangement to succinyl-coenzyme A through methylmalonyl-CoA mutase. The cycle enables efficient conversion of various carbon sources including glucose, lactate, and glycerol to propionic acid while maintaining cellular energy balance.

Key regulatory factors for the Wood-Werkman cycle include intracellular pH, NADH/NAD⁺ ratios, and availability of essential cofactors including vitamin B₁₂. The pathway demonstrates excellent carbon conversion efficiency with theoretical yields approaching 0.67 g propionic acid per gram glucose when operating under optimal conditions.

Succinate decarboxylation pathways provide alternative routes for propionic acid formation through the direct decarboxylation of succinate. This pathway operates through succinate decarboxylase activity and demonstrates energy-neutral conversion characteristics. Sodium-pumping variants found in specific organisms couple decarboxylation with ion transport, enabling enhanced energy conservation during acid production.

Acrylate pathways enable ATP-neutral conversion of lactate to propionic acid with concurrent NADH consumption. This pathway has been identified in Clostridium propionicum and other anaerobic bacteria, offering metabolic advantages under specific redox conditions. The acrylate route demonstrates particular utility when lactate serves as the primary carbon source.

Methylmalonyl-CoA dependent pathways facilitate propionic acid formation from odd-chain fatty acids and specific amino acids. These pathways involve propionyl-CoA as a central intermediate, which undergoes carboxylation to form methylmalonyl-CoA before conversion to succinyl-CoA for entry into central metabolism. The pathway requires vitamin B₁₂ as an essential cofactor for methylmalonyl-CoA mutase activity.

Recovery and Purification Techniques

Extraction Methodologies

Liquid-liquid extraction represents the most widely applied separation technique for propionic acid recovery from fermentation broths. Reactive extraction using tri-n-octylphosphine oxide (TOPO) and dioctylamine (DOA) in various organic solvents has demonstrated extraction efficiencies of 85-98%. The highest extraction yield of 98.01% was achieved using DOA with methyl isobutyl ketone as the diluent system, with a distribution coefficient of 49.352.

Solvent selection critically impacts extraction performance, with studies comparing n-octane, methyl isobutyl ketone, 1-octanol, ethyl methyl ketone, diisobutyl ketone, n-decane, diethyl sabecate, and 1-decanol. The DOA/methyl isobutyl ketone system demonstrated superior performance due to optimal hydrogen bonding interactions between the extractant and propionic acid molecules.

Process intensification through microchannels has shown promising results for extraction operations. Microchannel extraction using n-hexane and toluene demonstrates enhanced mass transfer rates and improved separation efficiency compared to conventional extraction systems. The intensified approach reduces equipment footprint while maintaining high recovery rates.

Three-phase extraction systems enable simultaneous extraction and back-extraction operations, reducing overall processing complexity. These systems utilize density differences to achieve continuous operation while minimizing solvent losses and improving overall process economics.

Distillation and Rectification Processes

Conventional distillation faces significant challenges due to azeotrope formation between propionic acid and water at 17.7% mass concentration. This azeotropic behavior necessitates specialized separation strategies to achieve high-purity propionic acid products.

Extractive distillation employs high-boiling solvents to break the propionic acid-water azeotrope, enabling effective separation. Sulfuric acid (98% by weight) has been successfully utilized as an extractive agent, though requiring subsequent acid recovery operations. The process typically involves a primary distillation column followed by solvent regeneration systems.

Reactive distillation combines esterification reactions with distillation separation, offering process intensification benefits. Using n-butanol as an entrainer, reactive distillation achieves simultaneous esterification of propionic acid to form n-butyl propionate while removing water. The process demonstrates enhanced conversion rates and simplified downstream processing requirements.

Vacuum distillation enables separation at reduced temperatures, minimizing thermal degradation and energy consumption. Advanced heat pump-assisted dividing-wall column designs achieve high-purity propionic acid (>99.9 wt%) and acetic acid (99.4 wt%) products while maintaining energy efficiency of 3.206-3.678 kWthh/kg.

Microfluidic distillation systems offer advantages for analytical and small-scale applications, achieving separation efficiencies of approximately 97% within 15-minute processing times. These systems demonstrate excellent potential for process development and quality control applications.

Crystallization Approaches

Freeze crystallization provides an alternative separation method for propionic acid-water systems, particularly advantageous when conventional distillation faces azeotropic limitations. The process operates on the principle that water ice crystals form preferentially, concentrating propionic acid in the remaining liquid phase.

Eutectic freeze crystallization enables both water and propionic acid recovery through controlled temperature management. The process achieves theoretical yields of 100% in binary systems by operating at the eutectic point where ice, propionic acid crystals, and solution coexist in equilibrium.

Controlled cooling crystallization requires careful temperature management to achieve optimal crystal size distribution and purity. Process parameters including cooling rate, agitation, and seeding strategies significantly impact product quality and recovery efficiency.

Crystallization from organic solvents offers advantages for producing high-purity propionic acid crystals. Selection of appropriate antisolvents and crystallization conditions enables control over crystal morphology and purity levels while minimizing impurity incorporation.

Sustainable Production Technologies

Renewable Feedstock Utilization

Lignocellulosic biomass hydrolysates represent promising renewable feedstocks for propionic acid fermentation. Corn stover hydrolysate has been successfully utilized by Propionibacterium acidipropionici, achieving propionic acid concentrations of 21.9 g/L with optimized process conditions. The approach requires careful management of inhibitory compounds generated during biomass pretreatment, including furfural, hydroxymethylfurfural, and phenolic compounds.

Agricultural waste valorization enables propionic acid production from apple pomace, achieving yields of 0.1 g propionic acid per gram substrate. The process demonstrates effective utilization of food processing wastes while providing an alternative carbon source for fermentation operations. Apple pomace contains sufficient nutrients to support propionibacteria growth, though supplementation may enhance productivity.

Industrial waste streams offer negative-cost feedstock opportunities for sustainable production. Dairy industry wastewater has been successfully utilized for propionic acid production through bioaugmented mixed culture fermentation, achieving concentrations of 3.779 g/L with productivity improvements of more than 4-fold compared to control systems.

Cellulosic biomass processing requires specialized pretreatment strategies to release fermentable sugars while minimizing inhibitor formation. Steam explosion, acid hydrolysis, and enzymatic treatment have been successfully applied to generate suitable feedstocks for propionic acid fermentation. The integration of pretreatment operations with fermentation processes offers opportunities for process intensification and cost reduction.

Glycerol-based Production Routes

Biodiesel byproduct glycerol represents an excellent renewable feedstock for propionic acid production, offering both economic and environmental benefits. Propionibacterium acidipropionici demonstrates superior efficiency in glycerol conversion, achieving production rates of 0.42 g/(L·h) and yields of 0.79 mol/mol. The almost exclusive production of propionic acid from glycerol suggests a homopropionic fermentation tendency that minimizes byproduct formation.

Co-fermentation strategies using glycerol-glucose mixtures have demonstrated significant productivity improvements. Optimal glycerol-to-glucose ratios of 4:1 (mol/mol) achieve propionic acid yields of 0.572 g/g substrate, representing 20% improvement over glycerol alone and 89% improvement over glucose fermentation. The co-fermentation approach reduces acetic acid byproduct formation while maintaining high carbon conversion efficiency.

Crude glycerol utilization enables direct use of unpurified biodiesel byproducts, reducing feedstock costs while maintaining acceptable fermentation performance. Studies using cassava bagasse hydrolysate and crude glycerol in fibrous-bed bioreactors demonstrate economic viability for industrial applications.

Fed-batch glycerol fermentation achieves enhanced productivity through controlled substrate addition strategies. Maximum propionic acid production of 47.28 g/L has been achieved in 10 m³ bioreactors using optimized glycerol feeding protocols. The approach maintains substrate concentrations within optimal ranges while preventing inhibitory accumulation.

Process Integration and Intensification

Heat pump-assisted dividing-wall columns enable significant energy savings in propionic acid recovery operations. These intensified separation systems achieve recovery costs of 0.399-0.469 $/kg while maintaining environmental performance of 3.206-3.678 kWthh/kg. The technology enables simultaneous separation of propionic acid (>99.9 wt%) and acetic acid (99.4 wt%) products in a single integrated unit.

In-situ product removal systems reduce product inhibition effects while enabling continuous operation. Electrodialysis-coupled fermentation achieves productivity improvements of 20-40% through selective removal of organic acids during fermentation. Membrane separation technologies enable maintenance of optimal fermentation conditions while continuously recovering products.

Reactive separation processes combine reaction and separation operations in single integrated units. Reactive distillation for propionic acid esterification achieves conversion improvements of 80-95% while eliminating separate reaction and separation steps. The integrated approach reduces capital investment and operating costs while improving overall process efficiency.

Process heat integration utilizes waste heat from fermentation and separation operations to reduce overall energy consumption. Heat exchanger networks recover thermal energy from distillation operations and utilize fermentation heat for temperature control in downstream processes. Advanced heat pump systems enable efficient heat utilization across the entire production process.

Purity

Physical Description

Propionic acid, [solution] appears as a clear oily aqueous liquid with a pungent rancid odor. Burns skin and the vapors irritate mucous membranes. Corrosive to most metals and tissue.

Other Solid; Liquid

Colourless or slightly yellowish, oily liquid with a slightly pungent odour

Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH]

Liquid

OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.

oily liquid/slightly pungent, rancid odour

Colorless, oily liquid with a pungent, disagreeable, rancid odor.

Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.]

Color/Form

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

141.1 °C

141 °C

286 °F

Flash Point

52 °C

126 °F (52 °C) (Closed cup)

54 °C c.c., 57 °C o.c.

126 °F

Heavy Atom Count

Taste

Vapor Density

2.56 (Air = 1)

Relative vapor density (air = 1): 2.6

2.56

Density

Specific gravity: 0.993 g/cu cm at 20 °C

DENSITY OF SATURATED AIR: 1.02 (AIR= 1)

Critical density: 0.315 g/ml

Relative density (water = 1): 0.99

0.993-0.997 (20°/20°)

0.99

LogP

0.33 (LogP)

0.33

log Kow = 0.33

Odor

Odor Threshold

Odor Threshold High: 0.17 [mmHg]

Detection odor threshold from AIHA (mean = 0.066 ppm)

Odor threshold: 0.16 ul/l; Odor safety class B; B= 50-90% of distracted persons perceive warning of TLV.

0.0840 mg/cu m (odor low); 60.00 mg/cu m (odor high).

Decomposition

Appearance

Melting Point

-21.5 °C

-20.7 °C

-21 °C

-6.7 °F

5 °F

Storage

UNII

Related CAS

GHS Hazard Statements

Drug Indication

Therapeutic Uses

VET: ... As topical antifungal agents in various dermatoses.

... Treating dermatophytic infections ... /Sodium Propionate/

/VET:/ Propionic acid ... has been used to treat dermatomycoses. Propionic acid is also incorporated in manufactured animal feeds to help control fungal growth. At concentrations above 3 ug/ml it is fungicidal against a toxigenic strain of Aspergillus parasiticus.

For more Therapeutic Uses (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Vapor Pressure

3.53 [mmHg]

Vapor pressure: 3.3 mm Hg at 27.6 °C

Vapor pressure: 20 mmHg at 125 °F

3.53 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.39

3 mmHg

Pictograms

Corrosive

Other CAS

68937-68-8

68990-37-4

Absorption Distribution and Excretion

Most absorbed propionic acid is passed to the liver, which removes nearly all of it from the portal blood. Three days after a single oral administration of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces.

Three days after a single oral administration of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces. The radioactivity found in skin, liver, intestine, and adipose tissue was 3.9, 1.1, 0.9, and 0.7%, respectively. Readily accessible data regarding the volume of distribution of propionic acid is not available.

Readily accessible data regarding the clearance of propionic acid is not available.

Some propionic acid is oxidized to lactic acid during absorption but most passes to the liver, which removes nearly all of it from the portal blood ... propionic acid ... represents 20-25% of absorbed volatile fatty acids.

Three days after a single oral admin of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces. The radioactivity found in skin, liver, intestine, and adipose tissue was 3.9, 1.1, 0.9, and 0.7%, respectively.

Propionic acid is rapidly absorbed through the gastrointestinal tract and, even after large doses, very little is excreted in the urine.

... In the forestomachs of rats fed 4% PA in powdered diet, the amount of PA in hyperplasias (1553 | 508 mug PA/g tissue) was three times higher than that in the remainder of the tissue (479 | 247 mug PA/g tissue). The PA content decreased progressively towards the glandular parts.

Metabolism Metabolites

Propionate is formed as the terminal three-carbon fragment (as propionyl-coenzyme A) in the oxidation of odd-number carbon fatty acids and from oxidation of the side chain of cholesterol. Radioactivity from propionate admin to fasting rats may appear in glycogen, glucose, citric acid cycle intermediates, amino acids, and proteins. The route of metabolism of propionic acid involves interaction with coenzyme A, carboxylation to form methylmalonyl-coenzyme A, and conversion to succinic acid, which enters the citric acid cycle. Propionic acid may be oxidized without forming ketone bodies and in contrast to acetic acid, is incorporated into a carbohydrate as well as lipid.

The metab of radiolabeled sodium propionate was studied in rats three days after a single oral admin. Among the liver extracts, 89% of the liver radioactivity was found in trichloroacetic acid precipitated fraction, and 10% in glycogen.

Treatment with L-carnitine greatly enhanced the formation and excretion of short-chain acylcarnitines in three patients with propionic acidemia and in three normal controls. Mass spectrometry ... identified the acylcarnitine as propionylcarnitine in patients with propionic acidemia. The normal children excreted mostly acetylcarnitine. Propionic acidemia and other organic acidurias are characterized by the intramitochondrial accumulation of short-chain acyl-Coenzyme A (CoA) compounds. The substrate specificity of the carnitine acetyltransferase enzyme and its steady state nature appears to facilitate elimination of propionyl groups while restoring the acyl-acyl-Coenzyme A:free acyl-CoenzymeA ratio in the mitochondrion. L-carnitine may be a useful therapeutic approach for elimination of toxic acyl acyl-Coenzyme A compounds in several of these disorders.

Propionic acid (10 mM) inhibited hepatocyte oxidation of 1-(14)C-pyruvate (10 mM) by 60%. This inhibition was not the result of substrate competition, as butyric acid had minimal effects on pyruvate oxidation. ... Propionic acid also inhibited oxidation of 1-(14)C palmitic acid (0.8 mM) by hepatocytes isolated from fed rats. ... These results demonstrate that propionic acid interferes with oxidative metabolism in intact hepatocytes.

For more Metabolism/Metabolites (Complete) data for PROPIONIC ACID (7 total), please visit the HSDB record page.

The metabolism of propanoic acid begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids. Since propanoic acid has three carbons, propionyl-CoA cannot directly enter either beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12-dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there. (Wikipedia)

Wikipedia

Puromycin

Drug Warnings

Biological Half Life

The t1/2 of the iv sodium propionate load ... from 6.9 +/- 0.4 min in the control sheep ... . /Sodium propionate/

Use Classification

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> PRESERVATIVE; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Cosmetics -> Preservative

Methods of Manufacturing

... By the reaction of carbon monoxide with hydrogen and olefins or alcohols.

Liquid phase oxidation of butane.

Heating succinic acid and its salts.

For more Methods of Manufacturing (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

General Manufacturing Information

Rubber Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Propanoic acid: ACTIVE

Method of purification: rectification

Apply at harvest in manner to provide thorough mixing and coverage of grain.

At concn above 3 ug/ml it is fungicidal against a toxigenic strain of Aspergillus parasiticus.

Analytic Laboratory Methods

DOE Method OM500R. Qualitative Analysis for Low-Molecular-Weight Organic Acids in Mixed Hazardous Waste Samples by Thermospray LC-MS.

EPA Method PMD-PPD. Determination of Propionic Acid by Gas Chromatography.

Method: AOAC 938.07; Procedure: column chromatographic method; Analyte: propionic acid; Matrix: eggs; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Ordinary steel is totally unsuitable for the handling of propionic acid. Aluminum is only resistant at room temperature and to anhydrous, concentrated propionic acid; at higher temperature corrosiveness toward aluminum varies with the concentration of acid. Thus the corrosion maximum for 50 °C lies at 75 % acid, whereas there are two maxima at the boiling point, a weaker one at 1 % and a strong one at 99.8 % acid.

Copper and copper alloys are stable toward propionic acid up to its boiling point, but only if the solutions are free from air or oxidizing substances. ... Containers made of aluminum with a purity of 99.5 % (DIN no. 3.0255) or alloyed steels (DIN no. 1.4541/UNS no.: S 30 400 and 1.4571/S 31 600) are suitable for storing pure propionic acid. Aluminum is unstable toward aqueous propionic acid. Polyethylene containers can be used for temporary storage of propionic acid and as small packing drums. Plastics are not recommended for long-term storage. Glass-reinforced plastics are unsuitable even for short-term storage.

Interactions

The t1/2 of the iv sodium propionate load increased significantly, from 6.9 +/- 0.4 min in the control sheep to 12.8 +/- 2 min in the carbon tetrachloride treated sheep, whereas an insignificant increase was seen after fasting (6.8 +/- 1 min to 8.3 +/- 1 min). /Sodium propionate/

... Antagonism was observed with soybean meal, fish meal, poultry by-product meal and limestone. Corn gluten meal was without effect while the addition of fat to corn meal enhanced the activity of propionic acid.

Dates

Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast

Emma W Micalizzi, Ashkan Golshani, Myron L SmithPMID: 34454571 DOI: 10.1186/s13104-021-05752-z

Abstract

We previously identified propionic acid as a microbially-produced volatile organic compound with fungicidal activity against several pathogenic fungi. The purpose of this work is to better understand how propionic acid affects fungi by examining some of the effects of this compound on the yeast cell.We show that propionic acid causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis. Additionally, using a propidium iodide assay, we show that propionic acid treatment causes a significant increase in the proportion of yeast cells in G

and a significant decrease in the proportion of cells in G

, suggesting that propionic acid causes a cell cycle arrest in yeast. Finally, we show that the reduction of MTT is attenuated in yeast cells treated with propionic acid, indicating that propionic acid disrupts cellular respiration. Understanding the effects of propionic acid on the yeast cell may aid in assessing the broader utility of this compound.

Propionic acid-rich fermentation (PARF) production from organic wastes: A review

Yuexi Chen, Xuemeng Zhang, Yinguang ChenPMID: 34303105 DOI: 10.1016/j.biortech.2021.125569

Abstract

Nowadays, increasing attention has been drawn to biological valorization of organic wastes. Wherein, propionic acid-rich fermentation (PARF) has become a focal point of research. The objective of this review is to make a thorough investigation on the potential of PARF production and give future outlook. By discussing the key factors affecting PARF including substrate types, pH, temperature, retention time, etc., and various improving methods to enhance PARF including different pretreatments, inoculation optimization and immobilization, a comprehensive summary on how to achieve PARF from organic waste is presented. Then, current application of PARF liquid is concluded, which is found to play an essential role in the efficient denitrification and phosphorus removal of wastewater and preparation of microbial lipids. Finally, the environmental performance of PARF production is reviewed through life cycle assessment studies, and environmentally sensitive sectors are summarized for process optimization, providing a reference for waste management in low carbon scenarios.2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications

Imran Ansari, Prabhjeet Singh, Anupama Mittal, Ram I Mahato, Deepak ChitkaraPMID: 34218051 DOI: 10.1016/j.biomaterials.2021.120953

Abstract

Designing grafted biodegradable polymers with tailored multi-functional properties is one of the most researched fields with extensive biomedical applications. Among many biodegradable polymers, polycarbonates have gained much attention due to their ease of synthesis, high drug loading, and excellent biocompatibility profiles. Among various monomers, 2,2-bis(hydroxymethyl) propionic acid (bis-MPA) derived cyclic carbonate monomers have been extensively explored in terms of their synthesis as well as their polymerization. Since the late 90s, significant advancements have been made in the design of bis-MPA derived cyclic carbonate monomers as well as in their reaction schemes. Currently, bis-MPA derived polycarbonates have taken a form of an entire platform with a multitude of applications, the latest being in the field of nanotechnology, targeted drug, and nucleic acid delivery. The present review outlines an up to date developments that have taken place in the last two decades in the design, synthesis, and biomedical applications of bis-MPA derived cyclic carbonates and their (co)polymers.Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement

Yiwen Cao, Shenjie Zhu, Lin Zhang, Qun Cui, Haiyan WangPMID: 34124731 DOI: 10.1039/d1ay00742d

Abstract

Aiming at the difficulty in qualitative and quantitative analysis of trace compositions in food preservative propionic acid, the trace compositions and the key components influencing the total aldehyde content in propionic acid were analyzed by gas chromatography-mass spectrometry (GC-MS), high performance liquid chromatography (HPLC) and gas chromatography (GC) in this paper. The results show that the food preservative propionic acid contains 18 trace compositions. The main compositions affecting the total aldehyde content in propionic acid are acetaldehyde, propionaldehyde, 1-cyclopropyl-1-propanone and 2-methyl-2-pentenal, which account for ∼90% of the total aldehyde content in propionic acid. The total aldehyde content in propionic acid can be quickly determined by iodometric titration. However, the impurity compositions, solution oxygen content and pH value of propionic acid may affect the stability of NaHSO3, which lead to a higher titration value of the aldehyde content. The total aldehyde contents in propionic acid determined by GC (148.535-337.890 mg L-1) and HPLC (157.730-335.780 mg L-1) are close and reliable with a relative deviation of 0.31-3.00%. The volatile low-carbon aldehydes and ketones including formaldehyde, acetaldehyde and acetone have a weak response and a high detection limit in GC. The derivation conditions of all aldehydes and ketones in propionic acid should affect the determination results of HPLC. It provides the basic data for quality improvement and ultra-deep purification of food-grade propionic acid.Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells

Chau Ha Pham, Joo-Eun Lee, Jinha Yu, Sung Hoon Lee, Kyung-Rok Yu, Jaewoo Hong, Namki Cho, Seil Kim, Dukjin Kang, Soojin Lee, Hee Min YooPMID: 34443546 DOI: 10.3390/molecules26164951

Abstract

Recent studies found that short-chain fatty acids (SCFAs), which are produced through bacterial fermentation in the gastrointestinal tract, have oncoprotective effects against cervical cancer. The most common SCFAs that are well known include acetic acid, butyric acid, and propionic acid, among which propionic acid (PA) has been reported to induce apoptosis in HeLa cells. However, the mechanism in which SCFAs suppress HeLa cell viability remain poorly understood. Our study aims to provide a more detailed look into the mechanism of PA in HeLa cells. Flow cytometry analysis revealed that PA induces reactive oxygen species (ROS), leading to the dysfunction of the mitochondrial membrane. Moreover, PA inhibits NF-κB and AKT/mTOR signaling pathways and induces LC3B protein levels, resulting in autophagy. PA also increased the sub-G1 cell population that is characteristic of cell death. Therefore, the results of this study propose that PA inhibits HeLa cell viability through a mechanism mediated by the induction of autophagy. The study also suggests a new approach for cervical cancer therapeutics.Acute effects of the food preservative propionic acid on glucose metabolism in humans

Gail K Adler, Ezra S Hornik, Gillian Murray, Shreya Bhandari, Yogesh Yadav, Mahyar Heydarpour, Rita Basu, Rajesh Garg, Amir TiroshPMID: 34312159 DOI: 10.1136/bmjdrc-2021-002336

Abstract

Propionic acid (PA) is a common food preservative generally recognized as safe by the US Food and Drug Administration; however, exogenous PA has effects on glucose metabolism that are not fully understood. Our preclinical studies demonstrated exogenous PA increases glucagon, norepinephrine, and endogenous glucose production (EGP).We performed a randomized, placebo-controlled, crossover study in 28 healthy men and women to determine the effect of PA (1500 mg calcium propionate) on these factors. Subjects had two study visits, each preceded by a 1 week, PA-free diet. During each visit, glucose, insulin, glucagon, norepinephrine, epinephrine, and EGP were assessed for 2 hours after oral administration of PA/placebo under resting conditions (protocol 1) and during either a euglycemic (~85-90 mg/dL) or hypoglycemic (~65-70 mg/dL) hyperinsulinemic clamp (protocol 2).

PA, as compared with placebo, significantly increased: (1) glucagon and norepinephrine during protocol 1; (2) glucagon, norepinephrine, and epinephrine under euglycemic conditions in protocol 2; and (3) norepinephrine, epinephrine, and EGP under hypoglycemic conditions in protocol 2.

Oral consumption of PA leads to inappropriate activation of the insulin counterregulatory hormonal network. This inappropriate stimulation highlights PA as a potential metabolic disruptor.

Use of

Kamil Piwowarek, Edyta Lipińska, Elżbieta Hać-Szymańczuk, Anna Maria Kot, Marek Kieliszek, Sylwia BoninPMID: 34209563 DOI: 10.3390/molecules26133965

Abstract

Propionic acid bacteria are the source of many metabolites, e.g., propionic acid and trehalose. Compared to microbiological synthesis, the production of these metabolites by petrochemical means or enzymatic conversion is more profitable. The components of microbiological media account for a large part of the costs associated with propionic fermentation, due to the high nutritional requirements of. This problem can be overcome by formulating a medium based on the by-products of technological processes, which can act as nutritional sources and at the same time replace expensive laboratory preparations (e.g., peptone and yeast extract). The metabolic activity of

was investigated in two different breeding environments: in a medium containing peptone, yeast extract, and biotin, and in a waste-based medium consisting of only apple pomace and potato wastewater. The highest production of propionic acid amounting to 14.54 g/L was obtained in the medium containing apple pomace and pure laboratory supplements with a yield of 0.44 g/g. Importantly, the acid production parameters in the waste medium reached almost the same level (12.71 g/L, 0.42 g/g) as the medium containing pure supplements. Acetic acid synthesis was more efficient in the waste medium; it was also characterized by a higher level of accumulated trehalose (59.8 mg/g d.s.). Thus, the obtained results show that

bacteria exhibited relatively high metabolic activity in an environment with apple pomace used as a carbon source and potato wastewater used as a nitrogen source. This method of propioniate production could be cheaper and more sustainable than the chemical manner.

Evaluation of the Cholesterol-Lowering Mechanism of

Lingshuang Yang, Xinqiang Xie, Ying Li, Lei Wu, Congcong Fan, Tingting Liang, Yu Xi, Shuanghong Yang, Haixin Li, Jumei Zhang, Yu Ding, Liang Xue, Moutong Chen, Juan Wang, Qingping WuPMID: 34207558 DOI: 10.3390/nu13061982

Abstract

Hypercholesterolemia can cause many diseases, but it can effectively regulated by. This study aimed to evaluate the cholesterol-lowering mechanism of

strain 132 and

strain 201. These results showed that both the strains decreased serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), liver TC and TG and increased fecal TC, TG and total bile acid (TBA) levels. Additionally, both strains also reduced glutamic-pyruvic transaminase (ALT), glutamic oxaloacetic transaminase (AST) and levels of tissue inflammation levels to improve the lipid profile, and they reduced fat accumulation partially by alleviating inflammatory responses. Furthermore, both strains regulated the expression of the

,

,

and

gene to promote cholesterol metabolism and reduce TG accumulation. Interventions with both strains also altered the gut microbiota, and decreasing the abundance of Veillonellaceae, Erysipelotrichaceae and

. Furthermore, fecal acetic acid and propionic acid were increased by this intervention. Overall, the results suggested that

strain 132 and

strain 201 can alleviate hypercholesterolemia in rats and might be applied as a new type of hypercholesterolemia agent in functional foods.

Fermentative production of propionic acid: prospects and limitations of microorganisms and substrates

Ehab M Ammar, George P PhilippidisPMID: 34410439 DOI: 10.1007/s00253-021-11499-1

Abstract

Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes. Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid, but it is not yet competitive with chemical production. To improve the economic feasibility and sustainability of bio-propionic acid, fermentation performance in terms of concentration, yield, and productivity must be improved and the cost of raw materials must be reduced. These goals require robust microbial producers and inexpensive renewable feedstocks, so the present review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources. Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering. A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid. KEY POINTS: • Fermentative propionic acid production emerges as competitor to chemical synthesis. • Various bacteria synthesize propionic acid, but propionibacteria are the best producers. • Biomass substrates hold promise to reduce propionic acid fermentation cost.Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies

Zoltán Garda, Tamara Kócs, István Bányai, José A Martins, Ferenc Krisztián Kálmán, Imre Tóth, Carlos F G C Geraldes, Gyula TircsóPMID: 34443543 DOI: 10.3390/molecules26164956

Abstract

The thermodynamic, kinetic, and structural properties of Lncomplexes with the bifunctional DO3A-ACE

ligand and its amide derivative DO3A-BACE

(modelling the case where DO3A-ACE

ligand binds to vector molecules) have been studied in order to confirm the usefulness of the corresponding Gd

complexes as relaxation labels of targeted MRI contrast agents. The stability constants of the Mg

and Ca

complexes of DO3A-ACE

and DO3A-BACE

complexes are lower than for DOTA

and DO3A

, while the Zn

and Cu

complexes have similar and higher stability than for DOTA

and DO3A

complexes. The stability constants of the Ln(DO3A-BACE)

complexes increase from Ce

to Gd

but remain practically constant for the late Ln

ions (represented by Yb

). The stability constants of the Ln(DO3A-ACE)

and Ln(DO3A-BACE)

complexes are several orders of magnitude lower than those of the corresponding DOTA

and DO3A

complexes. The formation rate of Eu(DO3A-ACE)

is one order of magnitude slower than for Eu(DOTA)

, due to the presence of the protonated amine group, which destabilizes the protonated intermediate complex. This protonated group causes the Ln(DO3A-ACE)

complexes to dissociate several orders of magnitude faster than Ln(DOTA)

and its absence in the Ln(DO3A-BACE)

complexes results in inertness similar to Ln(DOTA)

(as judged by the rate constants of acid assisted dissociation). The

H NMR spectra of the diamagnetic Y(DO3A-ACE)

and Y(DO3A-BACE)

reflect the slow dynamics at low temperatures of the intramolecular isomerization process between the SA pair of enantiomers, R-

(

) and S-

(

). The conformation of the C

-substituted pendant arm is different in the two complexes, where the bulky substituent is further away from the macrocyclic ring in Y(DO3A-BACE)

than the amino group in Y(DO3A-ACE)

to minimize steric hindrance. The temperature dependence of the spectra reflects slower ring motions than pendant arms rearrangements in both complexes. Although losing some thermodynamic stability relative to Gd(DOTA)

, Gd(DO3A-BACE)

is still quite inert, indicating the usefulness of the bifunctional DO3A-ACE

in the design of GBCAs and Ln

-based tags for protein structural NMR analysis.